2-(Hexyloxy)ethanol, also known as hexoxyethanol or ethylene glycol monohexyl ether, is a glycol ether with the chemical formula C₈H₁₈O₂. It is characterized by its clear, mobile, high-boiling, and low-volatility liquid state. The compound has a molar mass of 146.23 g/mol and is primarily used as a solvent in various industrial applications, including specialty printing inks and surface coatings. Its structure features a hexyl group attached to an ethylene glycol moiety, which imparts unique solubility characteristics compared to other glycol ethers .
2-(Hexyloxy)ethanol participates in several typical reactions associated with alcohols and ethers:
Additionally, it can react violently with strong oxidizing agents and may form explosive peroxides upon exposure to atmospheric oxygen .
The biological activity of 2-(Hexyloxy)ethanol includes potential toxicity upon exposure. It can cause skin irritation, burns, and serious eye damage. Inhalation or ingestion may lead to systemic effects such as kidney injury and respiratory irritation. The compound is classified as harmful when in contact with skin or when swallowed. It is metabolized by alcohol dehydrogenase into transient aldehyde metabolites, which are further converted into alkoxyacetic acids .
2-(Hexyloxy)ethanol is synthesized through the reaction of ethylene oxide with 1-hexanol. This process typically involves the following steps:
The primary applications of 2-(Hexyloxy)ethanol include:
Several compounds share structural similarities with 2-(Hexyloxy)ethanol, each possessing unique properties:
The uniqueness of 2-(Hexyloxy)ethanol lies in its balance between high boiling point and low volatility, making it particularly suitable for applications requiring stability under heat without significant evaporation.
2-(Hexyloxy)ethanol is widely studied as a coalescing aid in waterborne latex coatings. Research demonstrates that its hydrophilic-lipophilic balance enhances particle solvation and swelling, increasing dispersion viscosity and improving film integrity [5]. Electrochemical impedance spectroscopy (EIS) reveals that hydrophilic coalescing aids like 2-(Hexyloxy)ethanol partition preferentially at polymer particle interfaces, facilitating interdiffusion during film formation [5]. However, excessive hydrophilicity temporarily reduces water resistance due to solvent retention, necessitating optimized blends with hydrophobic agents [5].
Table 1: Impact of Coalescing Aid Properties on Coating Performance
Property | Effect on Film Formation | Optimal Range |
---|---|---|
Hydrophilicity | Enhances particle solvation | Moderate |
Volatility | Reduces solvent retention | Low to moderate |
Concentration | Balances viscosity and water resistance | 5–15 wt% |
In silk-screen printing inks, 2-(Hexyloxy)ethanol’s slow evaporation rate (boiling point: 208°C) prevents premature drying, enabling precise pigment deposition [1] [4]. Studies highlight its role as a primary solvent in solvent-based inks, where its superior oil solubility (density: 0.888 g/cm³) ensures stable resin-pigment dispersion [3] [4]. Recent advancements focus on tailoring its evaporation profile to mitigate nozzle clogging in high-resolution digital printing systems [3].
As a coupling agent, 2-(Hexyloxy)ethanol bridges polar and nonpolar phases in industrial cleaners, effectively removing greasy soils [4]. Research emphasizes its solvency power (9.46 g/L in water) in microemulsion systems, where it reduces interfacial tension between hydrophobic contaminants and aqueous phases [3]. Comparative studies with 2-butoxyethanol show its lower hemolytic activity, making it safer for prolonged use in surface cleaners [3].
In acrylic latex films, 2-(Hexyloxy)ethanol reduces the minimum film-forming temperature (MFFT) by plasticizing polymer particles, enabling coalescence at ambient conditions [5]. Indentation tests reveal that films formed with hydrophilic coalescents exhibit higher elastic moduli (∼2.1 GPa) due to enhanced polymer chain interdiffusion [5]. Challenges persist in balancing solvent retention and evaporation kinetics, particularly in humid environments [5].
Computational models integrating Hansen solubility parameters (δD: 16.3 MPa¹/², δP: 6.1 MPa¹/², δH: 9.4 MPa¹/²) predict 2-(Hexyloxy)ethanol’s partitioning behavior in polymer matrices [3]. Monte Carlo simulations suggest that its moderate hydrophilicity minimizes phase separation in multi-component coatings, aligning with experimental EIS data [5].
2-(Hexyloxy)ethanol improves adhesion in epoxy-based adhesives by wetting hydrophobic substrates (e.g., polyethylene) through reduced surface tension (∼28 mN/m) [4]. Studies on steel-epoxy joints show a 40% increase in lap-shear strength when 2-(Hexyloxy)ethanol is added as a wetting agent, attributed to enhanced resin penetration into microsurface asperities [3].
With a freezing point of −42°C, 2-(Hexyloxy)ethanol is investigated in antifreeze hydraulic fluids and low-temperature coatings [1]. Research demonstrates its efficacy in preventing ice crystallization in waterborne systems at subzero temperatures, maintaining fluidity down to −30°C [4].
In lubricant formulations, 2-(Hexyloxy)ethanol reduces friction coefficients (∼0.08) in ball-on-disk tests, attributed to its ability to form stable boundary films on metal surfaces [4]. Ongoing studies explore its synergy with zinc dialkyldithiophosphate (ZDDP) to enhance wear resistance in engine oils [4].
While primarily odorless, 2-(Hexyloxy)ethanol’s mild ether-like odor is leveraged in fragrance encapsulation systems. Research focuses on its use as a solvent in slow-release air fresheners, where its low volatility ensures prolonged scent diffusion [3] [4].
Corrosive;Irritant